molecular formula C16H16FN3O3 B2779656 Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate CAS No. 2418666-68-7

Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate

Cat. No. B2779656
CAS RN: 2418666-68-7
M. Wt: 317.32
InChI Key: FOFMXSUYKNLDPR-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It also reduces the proliferation of cancer cells and induces apoptosis, a process of programmed cell death. In addition, it has been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized using established procedures. It has also been extensively studied, and its mechanism of action is well-understood. However, its use in lab experiments is limited by its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate has several potential future directions for research. It could be further investigated for its potential use as a therapeutic agent for various diseases, including cancer and Parkinson's disease. It could also be studied for its potential use in drug delivery systems or as a tool for studying specific signaling pathways. Further research is needed to determine its safety and efficacy in humans and to explore its full potential.
In conclusion, Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate is a chemical compound that has significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and determine its safety and efficacy.

Synthesis Methods

Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate can be synthesized through a multi-step process. The first step involves the synthesis of 6-fluoropyridine-3-carboxylic acid, which is then coupled with tert-butyl 4-aminopyridine-2-carboxylate to form tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate. The synthesis of this compound has been reported in various scientific journals, and the procedure is well-established.

Scientific Research Applications

Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a therapeutic agent for Parkinson's disease.

properties

IUPAC Name

tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c1-16(2,3)23-15(22)12-8-11(6-7-18-12)20-14(21)10-4-5-13(17)19-9-10/h4-9H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFMXSUYKNLDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)NC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-fluoropyridine-3-amido)pyridine-2-carboxylate

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